3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using thiophenol (PhSH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and quinazolinone moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: Known for its high affinity for sigma receptors and monoamine transporters.
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide: Exhibits significant biological activity.
Uniqueness
3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfanylidene group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H29BrN4O3S |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29BrN4O3S/c1-18(32)19-6-9-21(10-7-19)29-13-15-30(16-14-29)24(33)5-3-2-4-12-31-25(34)22-17-20(27)8-11-23(22)28-26(31)35/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |
InChI Key |
QSOOKJYMORSLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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